L-Selenomethionine-(methyl-13C)

Mass Spectrometry Isotope Dilution Quantitative Proteomics

Researchers quantifying selenomethionine by LC-MS/MS face analyte co-elution failure when using deuterated internal standards due to chromatographic isotope effects. L-Selenomethionine-(methyl-13C) eliminates this issue: • 99 atom% 13C enrichment with M+1 mass shift ensures exact mass differentiation without altering retention time • L-stereochemistry guarantees biologically relevant metabolic tracing; unlike the DL-racemate, the D-enantiomer is inefficiently metabolized • Demonstrated RSDs of 0.5-1.3% in quantitative workflows for selenium-enriched yeast certification

Molecular Formula C5H11NO2Se
Molecular Weight 197.111
CAS No. 1217470-45-5
Cat. No. B577858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Selenomethionine-(methyl-13C)
CAS1217470-45-5
SynonymsL-SelenoMethionine-(Methyl-13C)
Molecular FormulaC5H11NO2Se
Molecular Weight197.111
Structural Identifiers
SMILESC[Se]CCC(C(=O)O)N
InChIInChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1
InChIKeyRJFAYQIBOAGBLC-YWQIHCTDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Selenomethionine-(methyl-13C) Specifications & Benchmarks


L-Selenomethionine-(methyl-13C) (CAS 1217470-45-5) is a stable isotope-labeled analog of the naturally occurring selenoamino acid L-selenomethionine, distinguished by the substitution of the methyl group carbon with the non‑radioactive 13C isotope . This compound retains the L‑stereochemistry essential for biological recognition and is supplied with a certified isotopic enrichment of 99 atom % 13C and a mass shift of M+1 relative to the unlabeled species . Its primary utility lies in quantitative mass spectrometry and metabolic tracing studies where precise, species‑specific internal standardization is required.

Why L-Selenomethionine-(methyl-13C) Has No Substitute


Substitution with unlabeled L‑selenomethionine, its deuterated analog, or the DL‑racemate introduces significant analytical and biological confounds. Unlabeled material cannot be distinguished from endogenous analyte in mass spectrometry‑based quantification, precluding accurate isotope dilution [1]. Deuterium (2H) labels, while cheaper, suffer from chromatographic isotope effects that alter retention time and compromise co‑elution with the analyte, a critical requirement for precise quantitation . The DL‑racemic mixture contains the unnatural D‑enantiomer, which is metabolized distinctly from the L‑form; studies show that after ingestion of DL‑selenomethionine, approximately 20% of excreted selenium remains as intact selenomethionine versus <0.5% for the L‑form, reflecting inefficient metabolism of the D‑isomer [2]. Therefore, only the 13C‑labeled L‑enantiomer provides the combined advantages of exact mass differentiation, chromatographic fidelity, and biologically relevant stereochemistry.

L-Selenomethionine-(methyl-13C) Advantages Over Analogs


Isotopic Purity and Co-Elution Superiority

L-Selenomethionine-(methyl-13C) provides an exact mass increase of +1 Da (M+1) relative to the unlabeled compound, which is fully resolved from the natural isotope envelope in low-resolution mass spectrometry and enables unambiguous identification in high-resolution instruments . In contrast, unlabeled L‑selenomethionine offers no mass differentiation and cannot serve as an internal standard. Deuterated analogs (e.g., methyl‑d3) produce a larger mass shift (+3 Da) but suffer from chromatographic separation issues due to deuterium‑hydrogen exchange and altered hydrophobicity, leading to retention time shifts that compromise co‑elution and quantitation accuracy . The 13C label avoids these chromatographic artifacts, ensuring perfect co‑elution with the analyte.

Mass Spectrometry Isotope Dilution Quantitative Proteomics

Metabolic Fidelity of L-Enantiomer

The L‑enantiomer of selenomethionine is the naturally occurring form and is efficiently incorporated into proteins via the methionyl‑tRNA synthetase pathway [1]. In contrast, the D‑enantiomer present in DL‑selenomethionine is poorly metabolized. A quantitative human excretion study demonstrated that after ingestion of L‑selenomethionine, less than 0.5% of excreted selenium remained as intact selenomethionine over 24 hours, indicating near‑complete metabolism [2]. Following DL‑selenomethionine ingestion, approximately 20% of excreted selenium was intact selenomethionine, attributable to inefficient processing of the D‑isomer [2]. The target compound, as the pure L‑enantiomer, eliminates this metabolic confounding.

Metabolic Tracing Selenium Bioavailability In Vivo Studies

Precision in Isotope Dilution MS

13C‑enriched L‑selenomethionine is the validated internal standard for species‑specific isotope dilution mass spectrometry (IDMS) of selenomethionine in complex biological matrices. In a benchmark study analyzing selenium‑enriched yeast, ID‑LC/MS using a 13C‑enriched spike achieved a relative standard deviation (RSD) of 0.5–1.3% (n=6) for SeMet quantification, demonstrating exceptional precision [1]. The same study reported a SeMet concentration of 3256.9 ± 217.4 µg/g and a Met‑to‑SeMet ratio of 1.68:1, underscoring the method's accuracy [1]. This level of precision is unattainable with external calibration or alternative labeling strategies.

Analytical Chemistry Method Validation Certified Reference Materials

L-Selenomethionine-(methyl-13C) Applications


Selenium Speciation by IDMS

Use as the 13C‑enriched internal standard for absolute quantification of selenomethionine in food, feed, and biological samples. The +1 Da mass shift enables precise isotope ratio measurement in LC‑MS or GC‑MS workflows, with demonstrated RSDs of 0.5–1.3% [1]. This application is critical for laboratories certifying selenium‑enriched yeast reference materials or conducting nutritional bioavailability studies.

Selenium & One-Carbon Metabolic Flux

Employ as a tracer to monitor the incorporation of the methyl group into downstream metabolites (e.g., methylselenol, selenosugars) using 13C‑NMR or LC‑HRMS. The methyl‑13C label is stable against metabolic exchange and provides a clear isotopic signature for tracking methylation/demethylation reactions in selenium metabolism [2]. Unlike deuterated tracers, 13C avoids kinetic isotope effects that can alter reaction rates.

Selenoprotein Absolute Quantification

Combine with cell‑free protein expression systems to produce 13C‑labeled, selenium‑quantified (RISQ) proteins for use as internal standards in targeted proteomics [3]. The selenium atom enables elemental quantification via ICP‑MS, while the 13C label provides a mass shift for molecular MS detection, enabling orthogonal validation of protein concentration.

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